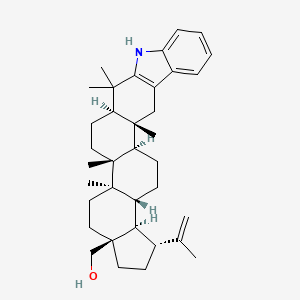

2,3-Indolobetulin

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51NO/c1-22(2)23-14-17-36(21-38)19-18-34(6)26(30(23)36)12-13-29-33(5)20-25-24-10-8-9-11-27(24)37-31(25)32(3,4)28(33)15-16-35(29,34)7/h8-11,23,26,28-30,37-38H,1,12-21H2,2-7H3/t23-,26+,28-,29+,30+,33-,34+,35+,36+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMVITGMICHGEG-GWMWQEPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Indolobetulin from Betulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-indolobetulin, a pentacyclic triterpenoid derivative of betulin. The synthesis involves a two-step process commencing with the selective oxidation of betulin to betulone, followed by a Fischer indole synthesis to construct the fused indole ring system. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The conversion of betulin to 2,3-indolobetulin is achieved through two principal chemical transformations:

-

Oxidation of Betulin to Betulone: The secondary hydroxyl group at the C-3 position of betulin is selectively oxidized to a ketone, yielding betulone (lup-20(29)-en-28-ol-3-one).

-

Fischer Indole Synthesis: Betulone is then reacted with phenylhydrazine in the presence of an acid catalyst to form the 2,3-fused indole ring, yielding the final product, 2,3-indolobetulin.

The overall synthetic scheme is depicted below.

The Biological Activity of 2,3-Indolobetulin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2,3-indolobetulin derivatives, a promising class of compounds derived from the naturally occurring pentacyclic triterpenoid, betulin. This document details their synthesis, cytotoxic effects against various cancer cell lines, and the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, critical pathways and workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Introduction

Betulin, a lupane-type triterpene, is abundantly available from the bark of birch trees and serves as a versatile scaffold for the synthesis of novel bioactive molecules.[1] The fusion of an indole moiety at the C-2 and C-3 positions of the betulinic acid backbone has given rise to 2,3-indolobetulin derivatives with enhanced biological activities, particularly in the realm of oncology.[2] These modifications have been shown to significantly increase the cytotoxic potential compared to the parent compounds, betulin and betulinic acid.[1][2] This guide will explore the synthesis, anticancer properties, and mechanistic insights into this potent class of molecules.

Synthesis of 2,3-Indolobetulin Derivatives

The synthesis of 2,3-indolobetulin derivatives is typically achieved through a multi-step process starting from betulin. The key transformation involves the Fischer indole synthesis, which creates the characteristic indole ring fused to the A-ring of the triterpenoid skeleton.

A general synthetic route involves the oxidation of betulin to betulonic acid, which then serves as the direct precursor for the indolization reaction.

General Synthetic Protocol: Fischer Indole Synthesis of Betulonic Acid

The Fischer indole synthesis involves the reaction of an arylhydrazine with a ketone, in this case, the C-3 keto group of betulonic acid, in an acidic medium.

Materials:

-

Betulonic acid

-

Phenylhydrazine (or substituted phenylhydrazines)

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of betulonic acid and phenylhydrazine in glacial acetic acid is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The resulting precipitate, the crude 2,3-indolobetulin derivative, is collected by filtration.

-

Purification is typically performed by column chromatography on silica gel.

Cytotoxic Activity

2,3-Indolobetulin derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. The introduction of the indole moiety generally enhances the anticancer potential compared to betulinic acid.[2] Further modifications, such as the addition of amino acid residues at the C-28 position, can further augment this activity.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various 2,3-indolobetulin derivatives against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | Human Melanoma | 5.7 | |

| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 | Murine Melanoma | 9.15 | |

| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 | Murine Melanoma | 8.11 | |

| 2,3-indolo-betulinic acid (BA4) | B164A5 | Murine Melanoma | >20 | |

| Betulinic Acid (BI) | B164A5 | Murine Melanoma | >20 |

| Compound | Cell Line | Cancer Type | EC₅₀ (µg/mL) | Reference |

| 5-chloro-2,3-indolobetulin derivative | MIAPaCa2 | Pancreatic Cancer | 2.44 - 2.70 | |

| 5-chloro-2,3-indolobetulin derivative | PA-1 | Ovarian Cancer | 2.44 - 2.70 | |

| 5-chloro-2,3-indolobetulin derivative | SW620 | Colon Cancer | 2.44 - 2.70 |

| Compound | Cell Line | Cancer Type | EC₅₀ (µM) | Reference |

| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | MCF-7 | Breast Cancer | 67 | |

| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | A375 | Melanoma | 132 | |

| lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A) | DLD-1 | Colorectal Adenocarcinoma | 155 |

Mechanism of Action

The anticancer effects of 2,3-indolobetulin derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Induction of Apoptosis

Studies have shown that these derivatives can trigger apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis is a key mechanism for eliminating cancerous cells.

One of the central pathways in apoptosis is the mitochondrial-mediated pathway, which involves the activation of a cascade of enzymes called caspases. While direct studies on 2,3-indolobetulin derivatives are limited, related betulin derivatives have been shown to induce apoptosis through the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. This leads to the cleavage of critical cellular substrates and ultimately, cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, certain indole-betulin derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some derivatives cause an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting their entry into the S phase where DNA replication occurs. Other related compounds have been shown to induce a G2/M phase arrest. This disruption of the normal cell cycle progression is a key component of their antiproliferative activity.

The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs). The observed G2/M arrest by some betulin derivatives is associated with the downregulation of key regulatory proteins such as cyclin B1 and CDK1.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the biological activity of 2,3-indolobetulin derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

2,3-Indolobetulin derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2,3-indolobetulin derivatives and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Materials:

-

Cancer cell lines treated with derivatives

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

2,3-Indolobetulin derivatives represent a potent class of synthetic compounds with significant anticancer activity. Their mechanism of action involves the induction of apoptosis, likely through the mitochondrial pathway, and the disruption of the cell cycle. The enhanced cytotoxicity of these derivatives compared to their parent compounds highlights the importance of the fused indole moiety. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their future development as therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this promising class of molecules.

References

2,3-Indolobetulin: A Technical Guide on its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3-indolobetulin and its derivatives, a promising class of synthetic compounds derived from the naturally occurring pentacyclic triterpene, betulin. These compounds have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines, positioning them as compelling candidates for further oncological drug development. This guide details their mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their anticancer effects.

Introduction

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered substantial interest for their wide spectrum of pharmacological properties, most notably their anticancer activities.[1] These compounds are known to act specifically on cancer cells while exhibiting low cytotoxicity towards normal cells.[1] Through chemical modification, researchers have developed novel derivatives with enhanced potency and specific activities. Among these, compounds featuring an indole moiety fused to the betulin scaffold, such as 2,3-indolobetulinic acid and its analogues, have shown significant promise.[2][3] These derivatives leverage the anticancer properties of both the triterpene backbone and the indole functional group, which is a core structure in many established anticancer agents.[3] This guide focuses on the synthesis, cytotoxic profile, and molecular mechanisms of these indole-betulin hybrids.

Synthesis Overview

The synthesis of 2,3-indolo-betulinic acid derivatives typically involves the Fischer indolization reaction starting from betulonic acid. Modifications at various positions on the triterpenoid skeleton, particularly at the C-28 carboxyl group, have been explored to create a library of compounds with diverse biological activities. For instance, introducing an indole moiety at the C-28 position of the betulin scaffold has been a key strategy to enhance anticancer potential. The esterification of the hydroxyl group at the C-28 position of betulin with 3-indoleacetic acid is a common synthetic route to produce these derivatives.

Anticancer Activity and Cytotoxicity

Derivatives of 2,3-indolobetulinic acid have demonstrated potent, dose-dependent cytotoxicity against a range of cancer cell lines, particularly melanoma. Their efficacy is often significantly greater than that of the parent compound, betulinic acid.

Table 1: In Vitro Cytotoxicity (IC50) of 2,3-Indolobetulinic Acid Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| BA2 | B164A5 | Murine Melanoma | 9.15 | |

| BA3 | B164A5 | Murine Melanoma | 8.11 | |

| EB355A | MCF-7 | Breast Cancer | 67 | |

| Cisplatin (Ref.) | MCF-7 | Breast Cancer | 5.5 | |

| Betulinic Acid | U251MG | Glioma | 23 | |

| Betulinic Acid | U343MG | Glioma | 24 |

Table 2: Cellular Effects of 2,3-Indolobetulinic Acid Derivatives on B164A5 Murine Melanoma Cells

| Compound (at 75 µM) | Cytotoxicity Rate (MTT Assay) | Cytotoxicity Rate (NR Assay) | Key Observation (Hoechst Staining) | Reference |

| BI (Betulinic Acid) | 63.0% | - | - | |

| BA1 | - | 77.5% | - | |

| BA2 | 69.9% | - | Apoptosis Induction | |

| BA3 | 64.2% | - | Necrosis Induction |

Data compiled from studies on various 2,3-indolo-betulinic acid derivatives, designated as BA1, BA2, etc., in the source literature.

Mechanism of Action

The anticancer effects of 2,3-indolobetulin and related compounds are multifactorial, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key cell survival signaling pathways.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism by which these compounds exert their anticancer effect is the induction of apoptosis, or programmed cell death, through the mitochondria-dependent (intrinsic) pathway. This process involves the disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of a caspase cascade.

Key Events in Apoptosis Induction:

-

Mitochondrial Membrane Depolarization: Treatment with betulin derivatives leads to a rapid loss of mitochondrial membrane potential.

-

Bcl-2 Family Protein Regulation: The compounds alter the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins. Bax and Bak translocate to the mitochondria, facilitating the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7.

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cell Cycle Arrest

Betulin derivatives have been shown to halt cancer cell proliferation by inducing cell cycle arrest, preventing cells from proceeding to the DNA synthesis (S) phase or mitosis (M) phase. The specific phase of arrest can depend on the derivative and the cell line.

-

G0/G1 Phase Arrest: Some derivatives cause arrest in the G1 phase by downregulating key regulatory proteins like cyclin D1 and cyclin-dependent kinase 4 (CDK4).

-

G2/M Phase Arrest: Other studies report G2/M phase arrest, which is associated with the inhibition of cyclin B1 and CDK1 expression.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer. Betulin derivatives have been shown to inhibit this pathway. By decreasing the phosphorylation and activation of Akt, these compounds can suppress downstream survival signals, thereby promoting apoptosis and inhibiting proliferation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anticancer activity of 2,3-indolobetulin derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an estimate of cell viability.

-

Cell Seeding: Plate cells (e.g., 2 x 10⁴ cells/ml) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the 2,3-indolobetulin derivative or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Hoechst 33342 Staining)

This method uses a fluorescent dye that binds to the DNA in the cell nucleus. The morphology of the nucleus (condensed or fragmented chromatin) can distinguish between healthy, apoptotic, and necrotic cells.

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the test compound for the desired time.

-

Staining: Wash the cells with Phosphate-Buffered Saline (PBS) and then incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells again with PBS to remove excess stain.

-

Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit bright blue, condensed, or fragmented nuclei.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M).

-

Cell Treatment & Harvesting: Treat cells with the compound for a set time. Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1000 x g for 3 minutes), and wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Interpretation: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase. An increase in the Sub-G1 peak is indicative of apoptosis.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Bcl-2 family proteins, Akt).

-

Protein Extraction: Treat cells with the compound, then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Conclusion and Future Directions

2,3-Indolobetulin and its derivatives represent a highly promising class of semi-synthetic anticancer agents. Their potent cytotoxicity against various cancer cell lines is driven by a multi-pronged mechanism involving the induction of mitochondria-mediated apoptosis, cell cycle arrest, and the inhibition of crucial pro-survival signaling pathways like PI3K/Akt. The ability to chemically modify the betulin scaffold allows for the synthesis of new analogues with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Future research should focus on comprehensive in vivo studies to evaluate the antitumor efficacy and safety of lead compounds in animal models. Further investigation into structure-activity relationships will be critical for optimizing the design of next-generation derivatives. Ultimately, 2,3-indolobetulin-based compounds hold significant potential for development into novel therapeutics for a range of malignancies.

References

- 1. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Therapeutic Potential of Betulin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold in medicinal chemistry.[1][2][3] Abundantly found in the bark of birch trees (Betula species), it can constitute up to 30% of the dry weight of the outer bark, making it a readily available and cost-effective starting material for chemical synthesis.[3][4] While betulin itself exhibits a range of biological activities, its derivatives, particularly those modified at the C-3 and C-28 positions, have demonstrated significantly enhanced therapeutic properties, including potent anticancer, antiviral, and anti-inflammatory effects. This technical guide provides an in-depth overview of the discovery and isolation of betulin, detailed experimental protocols for the synthesis of its key derivatives, a comprehensive summary of their biological activities with quantitative data, and an exploration of the underlying signaling pathways through which these compounds exert their effects.

Discovery and Isolation of Betulin

The journey of betulin began in 1788 when it was first isolated by German-Russian chemist Johann Tobias Lowitz. Its primary natural source is the bark of various birch species. The high concentration of betulin in birch bark gives the tree its characteristic white color and is thought to protect it from environmental stressors.

Extraction and Purification of Betulin from Birch Bark

Several methods have been developed for the extraction and purification of betulin from birch bark, ranging from simple solvent extraction to more advanced techniques.

Experimental Protocol: Soxhlet Extraction and Purification of Betulin

This protocol outlines a common and effective method for isolating high-purity betulin.

Materials:

-

Dried outer white bark of Betula pendula

-

96% Ethanol

-

Acetone

-

Deionized water

-

Benzene

-

Chloroform

-

Calcium hydroxide (Ca(OH)₂)

-

Silica gel

-

Soxhlet extractor

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Soxhlet Extraction:

-

Place the dried and ground birch bark into the thimble of a Soxhlet extractor.

-

Extract the bark with 96% ethanol for a sufficient period to ensure complete extraction.

-

Concentrate the ethanolic extract using a rotary evaporator to obtain a crude solid extract.

-

-

Initial Purification (Precipitation):

-

Dissolve the dried crude extract in hot acetone (>40 °C).

-

Precipitate the triterpenoids by adding deionized water.

-

Filter the precipitate and dry it thoroughly.

-

-

Removal of Acidic Impurities:

-

Dissolve the precipitate in hot ethanol (>40 °C).

-

Add an ethanolic solution of Ca(OH)₂ to the solution while stirring vigorously to precipitate acidic compounds like betulinic acid.

-

Filter the mixture to remove the precipitate.

-

-

Removal of Lupeol:

-

Extract the filtrate with benzene to remove lupeol, which is more soluble in benzene than betulin.

-

-

Recrystallization (Ethanol):

-

Concentrate the ethanol solution and allow it to cool, promoting the crystallization of betulin.

-

Collect the crystals by filtration.

-

-

Silica Gel Chromatography:

-

Dissolve the crystals in chloroform and pass the solution through a short column of silica gel to remove any remaining colored impurities.

-

-

Final Recrystallization:

-

Recrystallize the betulin from ethanol to obtain a high-purity crystalline product (>99%).

-

Workflow for Betulin Extraction and Purification

Caption: Workflow for the extraction and purification of betulin from birch bark.

Synthesis of Betulin Derivatives

The presence of hydroxyl groups at the C-3 and C-28 positions of the betulin scaffold provides reactive sites for chemical modification, leading to a diverse array of derivatives with improved biological activities.

Synthesis of 3-O-Acetyl-betulinic Acid

Acetylation of the C-3 hydroxyl group of betulinic acid is a common modification that has been shown to retain or even enhance its cytotoxic activity.

Experimental Protocol: Enzymatic Synthesis of 3-O-Acetyl-betulinic Acid

This protocol utilizes an enzymatic approach for selective acetylation.

Materials:

-

Betulinic acid

-

Acetic anhydride

-

Novozym® 435 (immobilized lipase from Candida antarctica)

-

Celite® 545

-

Potassium carbonate (K₂CO₃)

-

Chloroform

-

n-Hexane

-

Ethyl acetate

-

Hydrochloric acid (HCl), aqueous solution

-

Deionized water

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine betulinic acid, acetic anhydride, Novozym® 435, Celite® 545, and K₂CO₃ in a mixture of chloroform and n-hexane.

-

Stir the reaction mixture magnetically at 54 °C for 20 hours.

-

-

Work-up:

-

After the reaction is complete, remove the enzyme by filtration and wash it with chloroform.

-

Evaporate the filtrate to dryness.

-

Dissolve the residue in ethyl acetate and wash it sequentially with an aqueous solution of HCl and deionized water.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from methanol-water to yield 3-O-acetyl-betulinic acid as colorless needles.

-

Synthesis of 28-O-Acetylbetulin

Selective acetylation of the primary hydroxyl group at C-28 is a key step in the synthesis of various 3,28-disubstituted betulin derivatives.

Experimental Protocol: Synthesis of 28-O-Acetylbetulin

This protocol describes a common method for the selective acetylation of betulin at the C-28 position.

Materials:

-

Betulin

-

Acetic anhydride

-

Imidazole

-

Dry chloroform

Procedure:

-

Reaction:

-

Dissolve betulin in dry chloroform.

-

Add acetic anhydride and imidazole to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 28-O-acetylbetulin.

-

General Synthesis Scheme for Betulin Derivatives

Caption: General synthetic pathways for key betulin derivatives.

Biological Activities of Betulin Derivatives

Betulin derivatives have demonstrated a wide spectrum of biological activities, with their anticancer properties being the most extensively studied. The structural modifications, primarily at the C-3 and C-28 positions, have a profound impact on their cytotoxic potency and selectivity.

Anticancer Activity

Numerous studies have evaluated the in vitro cytotoxicity of betulin derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these compounds.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Betulin and its Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Betulin | MV4-11 (Leukemia) | 18.16 | |

| A549 (Lung) | 15.51 | ||

| PC-3 (Prostate) | 32.46 | ||

| MCF-7 (Breast) | 38.82 | ||

| HT-29 (Colon) | >50 | ||

| HeLa (Cervical) | >50 | ||

| Betulinic Acid | MV4-11 (Leukemia) | >50 | |

| A549 (Lung) | 2.0 - 6.16 | ||

| PC-3 (Prostate) | 1.1 - 1.8 | ||

| MCF-7 (Breast) | 2.01 - 6.16 | ||

| HT-29 (Colon) | 4.29 - 11.66 | ||

| Human Melanoma | 1.5 - 1.6 | ||

| 3-O-Acetyl-betulinic Acid | A549 (Lung) | < 10 µg/ml | |

| CAOV3 (Ovarian) | > 10 µg/ml | ||

| 28-O-Propynoylbetulin | CCRF/CEM (Leukemia) | 0.02 µg/ml | |

| 3,28-disubstituted derivatives | Various | 1 - 5 | |

| Betulin-1,4-quinone hybrids | A549, MCF-7, C-32 | High activity | |

| 30-diethoxyphosphoryl-28-propynoylbetulin | SK-BR-3, MCF-7 | Potent inhibitor |

Note: The cytotoxic activity can vary depending on the specific assay conditions and cell lines used.

Mechanisms of Action: Signaling Pathways

The anticancer effects of betulin derivatives are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. Two key signaling pathways have been implicated in this process: the intrinsic (mitochondrial) pathway of apoptosis and the PI3K/Akt signaling pathway.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Many betulin derivatives have been shown to induce apoptosis by triggering the mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Mitochondrial Apoptosis Pathway Induced by Betulin Derivatives

Caption: The mitochondrial pathway of apoptosis initiated by betulin derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated, promoting tumor progression. Some betulin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation.

Inhibition of the PI3K/Akt Signaling Pathway by Betulin Derivatives

Caption: Betulin derivatives can inhibit the pro-survival PI3K/Akt signaling pathway.

Conclusion and Future Directions

Betulin and its derivatives represent a highly promising class of natural product-based therapeutic agents. Their ready availability from birch bark, coupled with the versatility of their chemical modification, makes them attractive candidates for drug discovery and development. The potent and selective anticancer activities of many betulin derivatives, mediated through well-defined signaling pathways, underscore their therapeutic potential.

Future research in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways of these compounds.

-

In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential of the most promising derivatives in preclinical animal models.

-

Development of Drug Delivery Systems: To overcome the challenges of poor water solubility and bioavailability associated with many triterpenoids.

The continued exploration of betulin and its derivatives holds great promise for the development of new and effective treatments for a range of diseases, particularly cancer.

References

- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nordic Betulin [norsebiotech.com]

Structure-Activity Relationship of Indolobetulin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Chemical modifications of betulin at its reactive hydroxyl groups (C-3 and C-28) have led to the synthesis of numerous derivatives with enhanced potency and selectivity. Among these, indolobetulin compounds, which incorporate an indole moiety, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indolobetulin compounds, focusing on their anticancer properties. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Structure-Activity Relationship of Indolobetulin Derivatives

The anticancer activity of indolobetulin compounds is significantly influenced by the nature and position of the indole substituent on the betulin backbone. The following sections summarize the key SAR findings based on available data.

Modifications at the C-28 Position

The introduction of an indole moiety at the C-28 position of the betulin scaffold via an ester linkage has been a primary focus of research. These modifications have generally resulted in compounds with significant anticancer potential.

Table 1: Anticancer Activity of C-28 Indolobetulin Derivatives

| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |

| EB355A | H | MCF-7 (Breast) | 67 | [1] |

| A549 (Lung) | >100 | [1] | ||

| MDA-MB-231 (Breast) | >100 | [1] | ||

| DLD-1 (Colorectal) | >100 | [1] | ||

| HT-29 (Colorectal) | >100 | [1] | ||

| A375 (Melanoma) | >100 | |||

| C32 (Melanoma) | >100 | |||

| EB365 | Ac | MCF-7 (Breast) | >100 |

IC50 values are presented as reported in the literature.

From the data, it is evident that the presence of a free hydroxyl group at the C-3 position (compound EB355A ) is crucial for the cytotoxic activity against the MCF-7 breast cancer cell line. Acetylation of this hydroxyl group (compound EB365 ) leads to a significant decrease in activity, suggesting that the C-3 hydroxyl group may be involved in key interactions with the biological target.

Modifications at the C-3 Position

The introduction of an indole group at the C-3 position has also been explored, yielding compounds with notable anticancer effects.

Table 2: Anticancer Activity of C-3 Indolobetulin Derivatives

| Compound | R | Cancer Cell Line | IC50 (µM) | Reference |

| EB367 | H | MCF-7 (Breast) | 17 |

IC50 values are presented as reported in the literature.

Compound EB367 , with an indole moiety at C-3 and a free hydroxyl group at C-28, demonstrated potent activity against MCF-7 cells, with an IC50 value of 17 µM. This suggests that the C-3 position is also a viable site for modification to enhance the anticancer properties of the betulin scaffold.

Modifications at the C-2 Position of the Indole Ring

While less explored, modifications at the C-2 position of the indole ring itself can also influence biological activity. For instance, the presence of a chlorine group at the C-5 position of the indole ring in some betulinic acid derivatives has been shown to increase activity against certain cancer cell lines. This indicates that substitutions on the indole moiety warrant further investigation in the context of indolobetulin compounds.

Experimental Protocols

General Synthesis of Indolobetulin Derivatives (Steglich Esterification)

The synthesis of indolobetulin derivatives is commonly achieved through Steglich esterification, a mild and efficient method for forming ester bonds.

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of indolobetulin derivatives via Steglich esterification.

Detailed Protocol for the Synthesis of lup-20(29)-ene-3β-ol-28-yl 2-(1H-indol-3-yl)acetate (EB355A):

-

Reaction Setup: A reaction flask containing 1 mmol of betulin and 5 mL of dichloromethane (CH2Cl2) is placed in an ice-water bath on a magnetic stirrer.

-

Addition of Reagents: To the cooled reaction mixture (-10 °C), 1.10 mmol of 3-indole acetic acid is added. A solution containing 1.12 mmol of N,N'-dicyclohexylcarbodiimide (DCC) and 0.08 mmol of 4-dimethylaminopyridine (DMAP) in 1 mL of dichloromethane is then gradually added dropwise.

-

Reaction Progression: The cooling bath is removed, and the reaction mixture is stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is filtered to remove the N,N'-dicyclohexylurea byproduct. The dichloromethane is removed from the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a chloroform/ethanol (40:1, v/v) solvent system to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Diagram of MTT Assay Workflow:

Caption: A typical workflow for determining cell viability using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 2.5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the indolobetulin compounds at various concentrations (typically ranging from 1 to 100 µg/mL). A control group is treated with a 1% DMSO solution.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

Mechanism of Action and Signaling Pathways

Indolobetulin derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer activity. The apoptotic process is often initiated through the mitochondrial (intrinsic) pathway, which involves the activation of a cascade of caspases. Furthermore, betulin and its derivatives have been implicated in the modulation of several key signaling pathways, including the PI3K/Akt and MAPK pathways.

Diagram of a Proposed Signaling Pathway for Indolobetulin-Induced Apoptosis:

Caption: Proposed signaling pathway for indolobetulin-induced apoptosis, involving the PI3K/Akt pathway and the mitochondrial release of cytochrome c.

This proposed pathway suggests that indolobetulin compounds may inhibit the pro-survival PI3K/Akt pathway, leading to the activation of the pro-apoptotic protein Bax. Bax then promotes the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP, leading to DNA fragmentation and ultimately, apoptosis.

Conclusion

Indolobetulin compounds represent a promising class of anticancer agents derived from a readily available natural product. The structure-activity relationship studies highlight the importance of the substitution pattern on the betulin scaffold, with modifications at the C-3 and C-28 positions significantly influencing cytotoxic activity. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, potentially modulated by signaling cascades such as PI3K/Akt. Further research is warranted to fully elucidate the SAR of a broader range of indolobetulin derivatives, including substitutions on the indole moiety itself, and to precisely map the signaling pathways involved in their anticancer effects. This will be crucial for the rational design and development of more potent and selective indolobetulin-based cancer therapeutics.

References

The Promise of the Birch: A Technical Guide to the Pharmacokinetic Properties of Novel Betulin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intricate structure of betulin, a naturally occurring pentacyclic triterpene abundant in birch bark, has long captivated the interest of the scientific community. Its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties, present a promising scaffold for the development of new therapeutics. However, the clinical translation of betulin and its direct derivatives, such as betulinic acid, has been significantly hampered by their poor aqueous solubility and low bioavailability.[1][2][3][4] This technical guide delves into the pharmacokinetic challenges of these compounds and explores the innovative strategies being employed to synthesize novel derivatives with enhanced absorption, distribution, metabolism, and excretion (ADME) profiles, paving the way for their potential therapeutic application.

Overcoming Nature's Limitations: The Need for Novel Derivatives

The fundamental obstacle to the systemic use of betulin and its initial derivatives lies in their lipophilic nature, which leads to poor absorption from the gastrointestinal tract and rapid clearance from the body.[1] To address these limitations, researchers have focused on chemical modifications of the betulin backbone to improve its physicochemical properties. These modifications often involve esterification or the introduction of polar functional groups at the C-3 and C-28 positions of the triterpene skeleton. The primary goal of these synthetic endeavors is to create derivatives with improved aqueous solubility and, consequently, enhanced bioavailability.

A Case Study in Improved Pharmacokinetics: 28-O-succinyl betulin (SBE)

A compelling example of the successful enhancement of pharmacokinetic properties is the semi-synthetic derivative 28-O-succinyl betulin (SBE). By introducing a succinyl group at the C-28 position of betulin, researchers were able to significantly improve its solubility and bioavailability compared to betulinic acid. A comprehensive pharmacokinetic study in rats has provided valuable quantitative data on the improved ADME profile of SBE.

Quantitative Pharmacokinetic Data of 28-O-succinyl betulin (SBE) in Rats

The following table summarizes the key pharmacokinetic parameters of SBE in Sprague-Dawley rats following intravenous (i.v.) and intragastric (i.g.) administration. This data clearly demonstrates the enhanced absorption and systemic exposure of SBE compared to historical data for unmodified betulin and betulinic acid.

| Parameter | Intravenous (5 mg/kg) | Oral (200 mg/kg) |

| Cmax (ng/mL) | - | 1042.76 ± 259.11 |

| Tmax (h) | - | 4.0 |

| AUC (0-t) (ng/mLh) | 3528.14 ± 833.52 | 7019.33 ± 1754.83 |

| AUC (0-inf) (ng/mLh) | 3698.58 ± 871.46 | 7458.67 ± 1864.67 |

| T1/2 (h) | 9.77 ± 2.70 | 11.13 ± 2.03 |

| CL (L/h/kg) | 1.35 ± 0.32 | - |

| Vd (L/kg) | 19.34 ± 4.57 | - |

Data sourced from a study by Li et al. (2023).

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of the pharmacokinetic properties of novel betulin derivatives typically involves in vivo studies in animal models, most commonly rats. The following outlines a standard experimental protocol for such an assessment, based on methodologies reported in the literature.

A Typical Experimental Workflow for in vivo Pharmacokinetic Studies

Caption: Workflow for a typical in vivo pharmacokinetic study of a novel compound.

Detailed Methodologies:

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of triterpenoids.

-

Drug Administration: For intravenous administration, the compound is typically dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compound is often formulated as a suspension and given by gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration, often from the retro-orbital plexus or tail vein.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation. The drug is then extracted from the plasma, often using protein precipitation or liquid-liquid extraction techniques.

-

Analytical Method: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (T1/2).

Modulating Drug Efflux: The Role of P-glycoprotein Inhibition

Beyond improving solubility, another strategy to enhance the bioavailability and efficacy of betulin derivatives is to modulate the activity of drug efflux pumps, such as P-glycoprotein (P-gp). P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many therapeutic drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer.

Several novel betulin derivatives have been shown to act as P-gp inhibitors. By blocking the efflux activity of P-gp, these derivatives can increase the intracellular concentration of co-administered anticancer drugs in resistant cancer cells, thereby restoring their sensitivity to chemotherapy.

The P-glycoprotein Efflux Pump and its Inhibition by Betulin Derivatives

Caption: Mechanism of P-glycoprotein inhibition by novel betulin derivatives.

Synthesis of Novel Betulin Derivatives: A Representative Workflow

The synthesis of novel betulin derivatives is a cornerstone of the efforts to improve their pharmacokinetic properties. The following diagram illustrates a general workflow for the synthesis of a C-28 modified betulin derivative, such as 28-O-succinyl betulin.

Synthetic Workflow for a C-28 Modified Betulin Derivative

Caption: A generalized workflow for the synthesis of a novel betulin derivative.

Future Directions and Conclusion

The journey from a promising natural product to a clinically viable drug is fraught with challenges, and for betulin, the primary hurdles have been pharmacokinetic in nature. However, as this guide has illustrated, significant strides are being made in the design and synthesis of novel betulin derivatives with demonstrably improved ADME profiles. The enhanced bioavailability of compounds like 28-O-succinyl betulin, coupled with the potential for P-glycoprotein inhibition, opens up new avenues for the therapeutic application of this versatile natural scaffold.

Continued research focusing on the structure-pharmacokinetic relationships of new derivatives, along with detailed mechanistic studies and comprehensive preclinical and clinical evaluations, will be crucial in unlocking the full therapeutic potential of betulin and its progeny. The data and methodologies presented herein provide a foundational understanding for researchers and drug development professionals seeking to harness the power of the birch for the advancement of modern medicine.

References

Therapeutic Targets of 2,3-Indolobetulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Indolobetulin and its derivatives represent a promising class of modified triterpenoids with significant therapeutic potential. This technical guide focuses on the known therapeutic targets of 2,3-indolobetulinic acid, a prominent derivative of 2,3-Indolobetulin. Drawing from available preclinical data, this document outlines the quantitative measures of its bioactivity, details the experimental methodologies for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows. The primary therapeutic areas identified for 2,3-indolobetulinic acid are in the management of diabetes through α-glucosidase inhibition and in oncology, specifically demonstrating cytotoxic effects against melanoma.

Quantitative Bioactivity Data

The biological efficacy of 2,3-indolobetulinic acid and its derivatives has been quantified against specific molecular and cellular targets. The following tables summarize the key inhibitory concentrations.

Table 1: α-Glucosidase Inhibitory Activity of 2,3-Indolobetulinic Acid and Its Derivatives [1]

| Compound | Modification | IC50 (µM) |

| 2,3-indolo-betulinic acid | - | 189.0 |

| Glycine amide of 2,3-indolo-betulinic acid | C-28 Amide | 0.04 |

| L-phenylalanine amide of 2,3-indolo-betulinic acid | C-28 Amide | 0.05 |

| 2,3-indolo-platanic acid | - | 0.4 |

Table 2: In Vitro Antimelanoma Activity of 2,3-Indolo-betulinic Acid and Its Glycine Conjugates [2]

| Compound | Description | IC50 (µM) against A375 Cells |

| Betulinic Acid | Parent Compound | 19.2 |

| BA1 | 2,3-indolo-betulinic acid | 5.7 |

| BA2 | 2,3-indolo-betulinic acid glycine conjugate | 13.7 |

| BA3 | 2,3-indolo-betulinic acid diglycine conjugate | 10.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the therapeutic potential of 2,3-indolobetulinic acid.

Synthesis of 2,3-Indolobetulinic Acid

The synthesis of the 2,3-indolo framework is typically achieved through a Fischer indole synthesis.[1][3][4] This reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde under acidic conditions. In the context of 2,3-indolobetulinic acid, the starting material is betulonic acid.

General Procedure:

-

Betulonic acid is reacted with phenylhydrazine in a suitable solvent, such as acetic acid.

-

The reaction mixture is heated to facilitate the formation of the corresponding phenylhydrazone intermediate.

-

An acid catalyst (e.g., HCl, H2SO4, or a Lewis acid) is used to promote the-sigmatropic rearrangement of the phenylhydrazone to form the indole ring fused to the A-ring of the triterpenoid skeleton.

-

The final product, 2,3-indolobetulinic acid, is then purified using chromatographic techniques.

In Vitro α-Glucosidase Inhibition Assay

This assay is employed to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

-

An enzyme solution of α-glucosidase (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (pH 6.8).

-

The test compound (2,3-indolobetulinic acid or its derivatives) is pre-incubated with the enzyme solution for a defined period (e.g., 5-15 minutes) at 37°C.

-

The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The reaction mixture is incubated for a further 20-30 minutes at 37°C.

-

The reaction is terminated by the addition of a stop solution, typically sodium carbonate.

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

In Vitro Antimelanoma Activity Assays

The anticancer effects of 2,3-indolobetulinic acid on melanoma cells are assessed using a panel of cell-based assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Human melanoma cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as a marker of cytotoxicity.

Protocol:

-

A375 melanoma cells are treated with the test compound as described for the cell viability assay.

-

After the incubation period, a sample of the cell culture supernatant is collected.

-

The supernatant is incubated with an LDH assay reagent mixture, which contains lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The NADH then reduces the tetrazolium salt to a colored formazan product.

-

The absorbance of the formazan is measured, and the amount of LDH released is correlated with the level of cytotoxicity.

This assay is used to evaluate the effect of a compound on cell migration.

Protocol:

-

A confluent monolayer of A375 cells is created in a culture dish or multi-well plate.

-

A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

The cells are washed to remove detached cells, and fresh medium containing the test compound is added.

-

The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 24, 48 hours).

-

The rate of cell migration is quantified by measuring the change in the width of the scratch over time.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of the underlying mechanisms and methodologies.

Hypothesized Signaling Pathways

While the precise signaling pathways modulated by 2,3-indolobetulinic acid are yet to be fully elucidated, inferences can be drawn from the known mechanisms of its parent compounds, betulin and betulinic acid. It is plausible that 2,3-indolobetulinic acid may exert its anticancer and anti-inflammatory effects through similar pathways.

Caption: Hypothesized PI3K/Akt signaling pathway targeted by 2,3-indolobetulinic acid.

Caption: Hypothesized AMPK signaling pathway activation by 2,3-indolobetulinic acid.

Experimental Workflows

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Caption: Workflow for in vitro antimelanoma activity assessment.

Conclusion

Current research identifies 2,3-indolobetulinic acid as a molecule with distinct therapeutic targets. Its potent inhibition of α-glucosidase suggests a potential application in the management of type 2 diabetes. Furthermore, its cytotoxic and anti-migratory effects on melanoma cells highlight its promise as an anticancer agent. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation into its mechanisms of action and preclinical development. While the specific signaling pathways remain an area for future research, the known activities of its parent compounds provide a rational basis for hypothesizing its molecular interactions. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing novel therapeutics derived from natural product scaffolds.

References

Methodological & Application

Application Note and Protocol: 2,3-Indolobetulin Cytotoxicity Assay for Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Indolobetulin is a synthetic derivative of betulin, a naturally occurring pentacyclic triterpene. Betulin and its derivatives have garnered significant interest in oncology research due to their potential anticancer activities.[1][2][3][4][5] Modifications of the betulin scaffold, such as the introduction of an indole moiety, have been explored to enhance cytotoxic effects and improve pharmacokinetic properties. Studies on related indole-functionalized betulin derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and melanoma. The mechanism of action for these compounds is often linked to the induction of apoptosis and cell cycle arrest. For instance, certain 28-indole-betulin derivatives have been shown to cause G1 phase cell cycle arrest and induce apoptosis in MCF-7 breast cancer cells.

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of 2,3-indolobetulin using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Data Presentation: Cytotoxicity of 2,3-Indolobetulin

The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for 2,3-indolobetulin across various human cancer cell lines after a 72-hour incubation period. This data is illustrative and serves as a guideline for expected potency. Actual values may vary based on experimental conditions.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |

| A549 | Lung Carcinoma | 32.8 |

| HT-29 | Colorectal Adenocarcinoma | 41.0 |

| A375 | Malignant Melanoma | 28.5 |

| HEK293 | Normal Human Kidney | > 100 |

Experimental Protocols

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Materials and Reagents

-

2,3-Indolobetulin (stock solution in DMSO, e.g., 10 mM)

-

Human cancer cell lines (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Step-by-Step Protocol for Cytotoxicity Assay

-

Cell Seeding:

-

Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2,3-indolobetulin in complete medium from the stock solution. A typical concentration range to test would be 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell control" (medium only, for background absorbance).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared 2,3-indolobetulin dilutions to the respective wells in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.

-

Subtract the average absorbance of the "no-cell control" from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

-

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Indolobetulin in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Indolobetulin is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid. It has garnered interest in pharmacological research, notably in the development of α-glucosidase inhibitors.[1] Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of 2,3-Indolobetulin and outlines a relevant signaling pathway for mechanistic studies.

Data Presentation: Solubility of 2,3-Indolobetulin

The solubility of 2,3-Indolobetulin in common laboratory solvents is summarized below. This data is essential for the preparation of stock solutions for in vitro assays.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 25 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [1] |

Experimental Protocols: Dissolving 2,3-Indolobetulin for In Vitro Studies

This protocol details the preparation of a stock solution of 2,3-Indolobetulin and its subsequent dilution for use in cell culture experiments. Due to its hydrophobic nature, DMSO is the recommended solvent for preparing a concentrated stock solution.

Materials:

-

2,3-Indolobetulin powder

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator set to 37°C (optional)

-

Sterile, pre-warmed cell culture medium or phosphate-buffered saline (PBS)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required mass: The molecular weight of 2,3-Indolobetulin is 513.8 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, weigh out 5.14 mg of 2,3-Indolobetulin powder.

-

Dissolution:

-

Aseptically transfer the weighed 2,3-Indolobetulin to a sterile amber microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

For compounds like triterpenoids that may be slow to dissolve, occasional warming at 37°C and vortexing for an extended period (up to 1 hour) can facilitate complete dissolution to obtain a clear solution.[2]

-

-

Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. 2,3-Indolobetulin is stable for at least 4 years when stored at -20°C.

-

Protocol for Preparing Working Solutions in Cell Culture Medium:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM 2,3-Indolobetulin stock solution at room temperature.

-

Pre-warm the medium: Warm the required volume of cell culture medium or PBS to 37°C.

-

Serial Dilution:

-

It is crucial to perform serial dilutions to avoid precipitation of the compound in the aqueous medium.

-

First, prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed medium. For example, a 1:10 dilution to create a 1 mM solution.

-

From this intermediate dilution, perform further dilutions to achieve the final desired concentrations for your experiment.

-

Gently mix by inverting or pipetting after each dilution step.

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, typically below 0.5%, and ideally below 0.1%. An equivalent concentration of DMSO should be used in the vehicle control wells.

-

Immediate Use: Use the freshly prepared working solutions immediately in your in vitro assays to prevent potential precipitation over time.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a potential signaling pathway modulated by betulin-related compounds and a typical experimental workflow for using 2,3-Indolobetulin in in vitro studies.

Caption: PI3K/AKT/Nrf2 signaling pathway potentially modulated by 2,3-Indolobetulin.

Caption: Workflow for using 2,3-Indolobetulin in cell-based assays.

References

Application Notes and Protocols for In Vivo Administration of 2,3-Indolobetulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Indolobetulin is a semi-synthetic pentacyclic triterpenoid derived from betulin. It has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][2][3] This inhibitory action suggests its potential therapeutic application in managing postprandial hyperglycemia, a key concern in type 2 diabetes. While in vitro studies have demonstrated its efficacy, a standardized in vivo administration protocol has not been formally published. This document provides a detailed, generalized experimental protocol for the in vivo administration of 2,3-Indolobetulin, based on established methodologies for similar triterpenoids and α-glucosidase inhibitors. The provided protocols and data are intended as a starting point for further investigation and optimization.

Disclaimer: The following protocols are generalized and should be adapted and optimized based on the specific experimental design, animal model, and preliminary toxicology and pharmacokinetic data for 2,3-Indolobetulin. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Quantitative Data Summary

Due to the absence of published in vivo studies specifically for 2,3-Indolobetulin, the following tables provide representative data from studies on related triterpenoids and α-glucosidase inhibitors to serve as a reference for experimental design.

Table 1: Representative In Vivo Dosing Parameters for Triterpenoids and α-Glucosidase Inhibitors

| Compound/Extract | Animal Model | Route of Administration | Dosage | Vehicle | Reference |

| Betulinic Acid | Mice | Intraperitoneal | 30 mg/kg | Not Specified | [4] |

| CDDO (Triterpenoid) | Mice | Intravenous | 5, 10, or 20 mg/kg | Liposomes in Saline | [5] |

| CDDO-Im (Triterpenoid) | Mice | Intravenous | 5, 10, or 20 mg/kg | Liposomes in Saline | |

| Withania frutescens Extract | Mice | Oral | 200 and 400 mg/kg | Not Specified | |

| Chrysophyllum caimito Extract | Rats | Oral | 75 mg/kg | Not Specified |

Table 2: Physicochemical Properties of 2,3-Indolobetulin

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₁NO | |

| Molecular Weight | 513.8 g/mol | |

| Solubility | DMSO: ~10 mg/mL, DMF: ~25 mg/mL | |

| Appearance | Crystalline solid | |

| Storage | -20°C |

Experimental Protocols

Protocol 1: Oral Administration in a Murine Model of Type 2 Diabetes

This protocol is designed to assess the effect of 2,3-Indolobetulin on postprandial hyperglycemia in a diet-induced or chemically-induced diabetic mouse model.

1. Animal Model:

-

Species: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Diabetes: High-fat diet for 8-12 weeks or a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.

2. Materials:

-

2,3-Indolobetulin

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose [CMC] in water, or 10% DMSO in corn oil)

-

Oral gavage needles

-

Glucometer and test strips

-

Starch or sucrose solution (for oral tolerance tests)

3. Dosing Solution Preparation:

-

Based on its solubility, 2,3-Indolobetulin can be dissolved in DMSO and then diluted with a suitable vehicle like corn oil or saline.

-

A stock solution of 2,3-Indolobetulin in DMSO can be prepared.

-